Technical Guide: (R)-1-Methylpyrrolidin-3-amine in Medicinal Chemistry
Technical Guide: (R)-1-Methylpyrrolidin-3-amine in Medicinal Chemistry
The following technical guide details the medicinal chemistry applications, synthetic routes, and pharmacological utility of (R)-1-Methylpyrrolidin-3-amine .
Executive Summary
(R)-1-Methylpyrrolidin-3-amine (CAS: 457097-75-5) is a high-value chiral diamine scaffold used extensively in fragment-based drug discovery (FBDD) and lead optimization. Distinguished by its compact 5-membered ring, defined stereochemistry, and dual nitrogen functionality, it serves as a critical "solubilizing warhead" and a stereospecific linker.
Unlike its achiral or racemic counterparts, the (R)-enantiomer offers precise vector orientation for hydrogen bonding within enzyme active sites (e.g., Kinases, GPCRs). Its N-methyl group modulates lipophilicity (LogD) and basicity (pKa ~9.5), often improving the oral bioavailability and blood-brain barrier (BBB) penetration of drug candidates.
Key Application Areas:
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GPCR Antagonists: Muscarinic M1 receptor selectivity.
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Kinase Inhibitors: LRRK2 and VEGFR multi-target inhibitors.
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Enzyme Inhibitors: Spermine oxidase (SMOX) and MurA inhibitors.
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Fibrosis Therapeutics: Arp2/3 complex modulators.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4]
| Property | Value / Description | Relevance in MedChem |
| IUPAC Name | (3R)-1-Methylpyrrolidin-3-amine | Unambiguous identification. |
| CAS (Free Base) | 457097-75-5 | Sourcing and database registration. |
| CAS (HCl Salt) | 346690-76-4 | Preferred form for solid handling and stability. |
| Molecular Weight | 100.16 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| ClogP | ~ -0.65 | Enhances aqueous solubility of lipophilic pharmacophores. |
| pKa (Conj. Acid) | ~9.4 (N1), ~8.2 (N3) | N1 remains protonated at physiological pH, aiding solubility. |
| H-Bond Donors | 2 (Primary Amine) | Critical for H-bond interactions (e.g., hinge regions). |
| Stereochemistry | (R)-Enantiomer | Dictates 3D spatial arrangement of the exocyclic amine. |
Synthetic Routes & Manufacturing
Access to the enantiopure scaffold is achieved primarily through Chiral Pool Synthesis (from amino acids) or Asymmetric Transformation .
Route A: The Hydroxy-Pyrrolidine Pathway (Standard)
This route utilizes commercially available (R)-1-methyl-3-pyrrolidinol, often derived from (R)-malic acid or aspartic acid precursors.
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Starting Material: (R)-1-Methylpyrrolidin-3-ol.
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Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).
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Displacement: Nucleophilic substitution with Sodium Azide (
) with inversion of configuration (Walden inversion) – Note: To retain (R)-configuration, double inversion or retention strategies via specific catalysts are required, or starting from (S)-alcohol.-
Correction: A common industrial route preserves stereochemistry by starting with the (R)-amine protected as a carbamate, methylation of the ring nitrogen, and deprotection.
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Direct Amination: Reductive amination of 1-methylpyrrolidin-3-one using a chiral amine auxiliary or enzyme.
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Route B: Cyclization from Acyclic Precursors
Reaction of 1,4-dichloro-2-butanol with methylamine yields the racemic pyrrolidinol, which is then resolved via chiral HPLC or tartaric acid crystallization, followed by amination.
Visualization: Synthetic Workflow
Caption: Stereoselective synthesis of (R)-1-Methylpyrrolidin-3-amine via the azide displacement pathway involving Walden inversion.
Medicinal Chemistry Applications
Muscarinic M1 Receptor Antagonists
The (R)-1-methylpyrrolidin-3-amine moiety has demonstrated superior utility in the design of selective Muscarinic M1 antagonists , potential treatments for cognitive disorders.
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Mechanism: The scaffold forms a carbamate linkage with 4,4'-difluorobenzhydrol.
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SAR Insight: The (R)-isomer typically exhibits higher affinity (
= 1.2 nM) compared to the (S)-isomer or racemic mixtures. The N-methyl group provides a specific hydrophobic contact within the orthosteric binding pocket while maintaining basicity for ionic interaction with Asp105. -
Selectivity: This specific scaffold improves selectivity against M2-M4 subtypes compared to rigid tropane analogs.
Kinase Inhibitors (LRRK2 & VEGFR)
In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, this amine serves as a solvent-exposed appendage.
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Role: It replaces piperazine or morpholine rings to reduce molecular weight while maintaining solubility.
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Binding: The primary amine (after coupling to the heterocycle) often forms hydrogen bonds with the hinge region or ribose-binding pocket residues.
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Example: Imidazo[4,5-c]quinoline derivatives utilize this amine to fine-tune the physicochemical profile, reducing clearance rates in microsomal stability assays.
Spermine Oxidase (SMOX) Inhibitors
Selective inhibition of SMOX is a target for preventing oxidative DNA damage in chronic inflammation.
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Application: (R)-1-Methylpyrrolidin-3-amine is used as a linker to connect pyrazolopyrimidine cores to distal aromatic rings.
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Outcome: The compact, chiral nature of the linker restricts conformational freedom, enhancing potency (
< 1 M) compared to flexible linear diamines.
Visualization: SAR Decision Tree
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's three key features.
Experimental Protocols
Protocol A: General Amide Coupling (Kinase Inhibitor Synthesis)
Objective: Coupling (R)-1-methylpyrrolidin-3-amine to a carboxylic acid core (e.g., for LRRK2 inhibition).
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Reagents: Carboxylic acid substrate (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
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Procedure:
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Dissolve the carboxylic acid in DMF (0.1 M concentration).
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Add DIPEA and stir for 5 minutes at room temperature.
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Add HATU and stir for 15 minutes to activate the acid.
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Add (R)-1-Methylpyrrolidin-3-amine (1.1 eq) dropwise.
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Monitor reaction by LC-MS (typically complete in 2–4 hours).
-
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Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over . -
Purification: Flash chromatography (DCM:MeOH:NH3 gradient) is usually required due to the polarity of the pyrrolidine amine.
Protocol B: Carbamate Formation (M1 Antagonist Synthesis)
Objective: Synthesis of carbamate-linked ligands.
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Reagents: 4,4'-Difluorobenzhydrol (1.0 eq), CDI (1.1 eq), (R)-1-methylpyrrolidin-3-amine (1.2 eq), THF.
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Procedure:
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Dissolve alcohol in THF and add CDI (1,1'-Carbonyldiimidazole). Reflux for 2 hours to form the imidazole-carbamate intermediate.
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Cool to RT and add (R)-1-Methylpyrrolidin-3-amine .
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Heat to 60°C for 12 hours.
-
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Note: The high basicity of the N1-methyl group may require buffering or careful pH control during extraction to prevent loss of product in the aqueous phase.
References
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Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Journal of Medicinal Chemistry. (2022). (Context: Detailed SAR of the scaffold in M1 antagonists).
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Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry. (2025).[2] (Context: Use as a linker in enzyme inhibitors).
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Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. (2003). (Context: Synthetic routes to related chiral pyrrolidine intermediates).
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Novel compound and pharmaceutical composition comprising same (Pulmonary Fibrosis). Google Patents (WO2023068755A1). (2023). (Context: Application in Arp2/3 complex modulation).
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Imidazo [4,5-c] quinoline derivatives as LRRK2 inhibitors. Google Patents (BR112019018688A2). (2019). (Context: Kinase inhibitor scaffold).
